1-Phenylhexan-1-amine
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Overview
Description
1-Phenylhexan-1-amine is an organic compound with the molecular formula C12H19N It is a primary amine, characterized by the presence of a phenyl group attached to a hexyl chain, which in turn is bonded to an amine group
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenylhexan-1-amine are not well-studied. As a primary amine, this compound has the potential to participate in a variety of biochemical reactions. Primary amines can act as nucleophiles, reacting with electrophiles to form new bonds . They can also participate in acid-base reactions due to the presence of a protonatable nitrogen atom .
Cellular Effects
For example, they can interact with proteins and other biomolecules, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a primary amine, it could potentially interact with biomolecules through mechanisms such as binding interactions, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylhexan-1-one. This process typically uses ammonia or an amine as the nitrogen source and a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the Leuckart reaction, which uses ammonium formate, can be employed to convert 1-phenylhexan-1-one to this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Acid chlorides or sulfonyl chlorides are typical reagents for forming amides and sulfonamides, respectively
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
1-Phenylhexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the manufacture of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-phenylhexan-1-amine exerts its effects involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
1-Phenylethylamine: Similar in structure but with a shorter alkyl chain.
1-Phenylpropylamine: Another similar compound with a three-carbon alkyl chain.
Uniqueness: 1-Phenylhexan-1-amine is unique due to its longer hexyl chain, which can influence its physical properties and reactivity. This longer chain can affect its solubility, boiling point, and interaction with other molecules, making it distinct from its shorter-chain analogs .
Properties
IUPAC Name |
1-phenylhexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKIPYDSTSIPBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92779-83-4 |
Source
|
Record name | 1-phenylhexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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